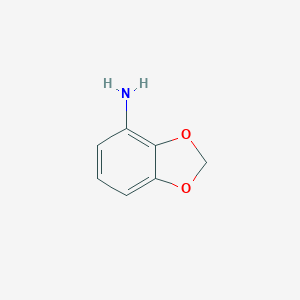

1,3-Benzodioxol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMXPHISFRKBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437957 | |

| Record name | 1,3-BENZODIOXOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-84-4 | |

| Record name | 1,3-BENZODIOXOL-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxol-4-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxol-4-amine, an aromatic amine featuring a benzodioxole moiety, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its unique structural characteristics impart specific reactivity, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. This technical guide provides a comprehensive overview of the chemical properties, structural details, and known biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its role as a potential modulator of the auxin signaling pathway in plants.

Chemical Structure and Identification

This compound is characterized by a benzene ring fused to a five-membered dioxole ring, with an amine group substituted at the 4-position.[1][2] This arrangement is also known by synonyms such as 4-amino-1,3-benzodioxole and 2,3-methylenedioxyaniline.[3][4][5]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[3][6] |

| CAS Number | 1668-84-4[1][3][4] |

| Molecular Formula | C₇H₇NO₂[1][3][4] |

| SMILES | C1OC2=CC=CC(=C2O1)N[1][3] |

| InChI | InChI=1S/C7H7NO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4,8H2[1][3][5] |

| InChI Key | KQMXPHISFRKBJP-UHFFFAOYSA-N[1][3][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 137.14 g/mol [1][3][4] |

| Appearance | Solid[5][6] |

| Melting Point | 32-33 °C[6] |

| Boiling Point | 256.2 °C at 760 mmHg[1][6] |

| Density | 1.332 g/cm³[1] |

| Flash Point | 117.4 °C[1] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų[4] |

| logP | 0.9975[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 4-nitrobenzo[d]dioxole.[1][2] A common and efficient method for this transformation is palladium-catalyzed hydrogenation.

3.1.1. Step 1: Nitration of 1,3-Benzodioxole to 4-Nitrobenzo[d]dioxole

-

Materials: 1,3-Benzodioxole, concentrated Nitric Acid (65%-68%), Water, Ice.

-

Procedure:

-

In a reaction vessel, prepare a solution of concentrated nitric acid in water.

-

Slowly add 1,3-benzodioxole dropwise to the nitric acid solution while maintaining the temperature at 60-65 °C.

-

After the addition is complete, heat the mixture to 90 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

-

The solid product, 4-nitrobenzo[d]dioxole, will precipitate.

-

Filter the solid, wash with cold water, and dry.

-

3.1.2. Step 2: Catalytic Reduction of 4-Nitrobenzo[d]dioxole

Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of nitroarenes to anilines.

-

Materials: 4-nitrobenzo[d]dioxole, Palladium on carbon (5% or 10% Pd/C), Solvent (e.g., Ethanol, Ethyl Acetate), Hydrogen gas source.

-

Procedure:

-

Dissolve 4-nitrobenzo[d]dioxole in a suitable solvent in a hydrogenation vessel.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and quantifying this compound.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) is commonly used. A gradient elution may be necessary to achieve optimal separation from impurities.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.

-

Monitor the elution of the compound using the UV detector at a suitable wavelength (determined by UV-Vis spectroscopy).

-

The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.

-

Quantification can be achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated for a range of biological activities. Notably, it has been identified as a potential auxin receptor agonist, which can promote root growth in plants.[1] Auxins are a class of plant hormones that play a critical role in regulating various aspects of plant growth and development.

The canonical auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[4]

-

In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.

-

In the presence of auxin: Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn leads to various physiological responses, such as cell elongation and division.

As a potential auxin agonist, this compound is thought to mimic the action of natural auxins by binding to the TIR1/AFB receptor and promoting the degradation of Aux/IAA repressors.

Applications and Future Perspectives

The unique structure of this compound makes it a versatile intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] Its derivatives have been explored for their potential anti-inflammatory and anticancer properties.[1] In agriculture, its role as a plant growth regulator highlights its utility in enhancing crop development.[1]

Future research may focus on the development of novel synthetic methodologies to access a wider range of derivatives of this compound. Further investigation into its biological activities could lead to the discovery of new therapeutic agents or more effective agrochemicals. Elucidating the precise molecular interactions of this compound with its biological targets will be crucial for understanding its mechanism of action and for the rational design of new, more potent analogues.

Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 1668-84-4 [smolecule.com]

- 3. worldresearchersassociations.com [worldresearchersassociations.com]

- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]

Synthesis of 1,3-Benzodioxol-4-amine from 4-nitrobenzo[d]dioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the versatile intermediate, 1,3-Benzodioxol-4-amine, through the reduction of its nitro precursor, 4-nitrobenzo[d]dioxole. This transformation is a critical step in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The primary methods for this conversion involve catalytic hydrogenation and chemical reduction, each offering distinct advantages in terms of yield, scalability, and functional group tolerance.

Executive Summary

The synthesis of this compound from 4-nitrobenzo[d]dioxole is most commonly achieved via the reduction of the nitro group. This guide provides a comparative analysis of two robust and widely employed methods:

-

Catalytic Hydrogenation: Utilizing a palladium on carbon (Pd/C) catalyst with a hydrogen source, this method is often favored for its high efficiency and clean reaction profile.

-

Chemical Reduction: Employing stannous chloride (SnCl₂) in an acidic medium, this classic method offers a reliable alternative, particularly when catalytic hydrogenation is not feasible.

This document presents detailed experimental protocols for both methods, alongside a comprehensive table summarizing the key quantitative data to facilitate comparison and selection of the most appropriate synthetic route for specific research and development needs.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for reference.

| Property | 4-nitrobenzo[d]dioxole | This compound |

| Molecular Formula | C₇H₅NO₄ | C₇H₇NO₂ |

| Molecular Weight | 167.12 g/mol | 137.14 g/mol |

| Appearance | Yellow solid | Off-white solid |

| Melting Point | 147-149 °C | 83-85 °C |

| Boiling Point | Decomposes | 256.2 °C at 760 mmHg |

| CAS Number | 72744-45-7 | 1668-84-4 |

Reaction Pathway

The core chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yield and the ease of product purification, as the catalyst can be removed by simple filtration.

Materials:

-

4-nitrobenzo[d]dioxole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, a solution of 4-nitrobenzo[d]dioxole (1.0 eq) in ethanol or methanol is prepared.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution under an inert atmosphere.

-

The reaction vessel is sealed and purged several times with an inert gas before introducing hydrogen gas (typically via a balloon or from a pressurized source).

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (typically within 4-6 hours), the hydrogen source is removed, and the vessel is purged with an inert gas.

-

The reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Chemical Reduction using Stannous Chloride (SnCl₂)

This method provides a robust alternative to catalytic hydrogenation and is particularly useful when specialized hydrogenation equipment is unavailable.

Materials:

-

4-nitrobenzo[d]dioxole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of 4-nitrobenzo[d]dioxole (1.0 eq) in ethanol, stannous chloride dihydrate (4.0-5.0 eq) is added.

-

Concentrated hydrochloric acid is added dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed, and the reaction temperature can be maintained with a water bath.

-

The reaction mixture is then heated to reflux (typically 70-80 °C) and stirred until the starting material is consumed, as indicated by TLC analysis.

-

After cooling to room temperature, the reaction mixture is carefully neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

The resulting mixture is extracted several times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound.

| Parameter | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (SnCl₂) |

| Reducing Agent | H₂ gas | SnCl₂·2H₂O / HCl |

| Catalyst/Reagent Ratio | 5-10 mol% Pd/C | 4-5 eq SnCl₂·2H₂O |

| Solvent | Ethanol or Methanol | Ethanol |

| Temperature | Room Temperature | 70-80 °C (Reflux) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | > 90% | 75-85% |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Spectroscopic Profile of 1,3-Benzodioxol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxol-4-amine (CAS No. 1668-84-4), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete datasets for this specific isomer, this document combines expected spectroscopic values derived from data for closely related compounds and general principles of spectroscopic analysis for aromatic amines. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-Amino-1,3-benzodioxole, 2,3-Methylenedioxyaniline

-

Molecular Formula: C₇H₇NO₂[1]

-

Molecular Weight: 137.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These values are based on typical ranges for the functional groups and structural motifs present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~6.7-6.5 | m | - | 3 | Ar-H |

| 5.95 | s | - | 2 | O-CH₂ -O |

| 3.8 (broad) | s | - | 2 | NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~148 | C -O |

| ~142 | C -O |

| ~135 | C -NH₂ |

| ~118 | Ar-C H |

| ~108 | Ar-C H |

| ~105 | Ar-C H |

| 101.1 | O-C H₂-O |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2890 | Medium | Methylene C-H stretch (O-CH₂-O) |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Asymmetric C-O-C stretch |

| 1040 | Strong | Symmetric C-O-C stretch |

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-H]⁺ |

| 108 | Moderate | [M-CHO]⁺ |

| 81 | Moderate | [M-C₂H₂O₂]⁺ |

| 54 | High | [C₄H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.[2]

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a liquid cell. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

IUPAC name and CAS number for 1,3-Benzodioxol-4-amine

An In-Depth Technical Guide to 1,3-Benzodioxol-4-amine: A Core Scaffold for Drug Discovery and Development

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical identity, a detailed synthesis protocol, and explores the diverse biological activities of its derivatives, including antitumor, anti-inflammatory, and plant growth-regulating properties.

Chemical Identity and Properties

This compound is an aromatic amine featuring a benzodioxole moiety. This structural unit is present in various naturally occurring compounds and serves as a versatile scaffold in medicinal chemistry.

IUPAC Name: this compound

CAS Number: 1668-84-4

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| Boiling Point | 256.2°C at 760 mmHg | [1] |

| Density | 1.332 g/cm³ | [1] |

| InChI Key | KQMXPHISFRKBJP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1OC2=CC=CC(=C2O1)N | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the catalytic reduction of its nitro precursor, 4-nitro-1,3-benzodioxole. This process typically involves catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Reduction of 4-nitro-1,3-benzodioxole

This protocol is a representative procedure based on established methods for the reduction of aromatic nitro compounds.[2][3][4]

Materials:

-

4-nitro-1,3-benzodioxole

-

Palladium on carbon (10% Pd/C) or a similar catalyst (e.g., Fe₃O₄@SiO₂@Pd(II)-polysalophen)[2]

-

Sodium borohydride (NaBH₄) or Hydrazine hydrate (N₂H₄·H₂O) as a hydrogen donor[2][3]

-

Ethanol (EtOH) or Water as solvent

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1,3-benzodioxole (1.0 equivalent).

-

Solvent and Catalyst Addition: Add the solvent (e.g., Ethanol or Water) to the flask to dissolve or suspend the starting material. Carefully add the catalyst (e.g., 5 mol% Pd/C) to the mixture under an inert atmosphere.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₄, 2.0-3.0 equivalents) portion-wise to the stirring mixture. If using hydrazine hydrate, it can be added dropwise. The reaction is often exothermic.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

-

If the solvent is water, extract the aqueous phase with ethyl acetate (3 x volume). If the solvent is ethanol, concentrate the filtrate under reduced pressure and then perform an aqueous work-up and extraction with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

References

- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 4. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1,3-Benzodioxol-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a recurring motif in natural products, has garnered significant attention in medicinal chemistry. Its derivatives, particularly those bearing an amine group at the 4-position of the benzodioxole ring system, have demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the known biological activities of 1,3-Benzodioxol-4-amine derivatives, with a focus on their therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Diverse Pharmacological Landscape of this compound Derivatives

Derivatives of this compound have been shown to exhibit a wide array of biological effects, positioning them as promising candidates for drug discovery programs targeting a range of diseases. The principal activities identified in the scientific literature include potent kinase inhibition relevant to oncology, antifungal properties, antitumor and anticancer effects, auxin-like activity for agricultural applications, and antidiabetic potential.

Quantitative Analysis of Biological Activities

To facilitate a comparative analysis of the potency of various this compound derivatives, the following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Anticancer and Cytotoxic Activities (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201) | MDA-MB-231 | 4.92 ± 1.09 | [3] |

| 5-fluorouracil (5-Fu) | MDA-MB-231 | 18.06 ± 2.33 | [3] |

| Compound IId | Various Cancer Cell Lines | 26–65 | [4] |

Table 2: Antifungal Activity (MIC Values)

| Compound Class/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference |

| 2-substituted-4-amino-quinolines (III11, III14, III15, III23) | Four invasive fungi | 4-32 | [5] |

| Clonbrasterol A (2) and nafuredin (3) | Fusarium oxysporum, Alternaria brassicae, F. solani, Botrytis cinerea, F. graminearum | 7.8–62.5 | [5] |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide | Candida albicans | 0.156 µmol/mL | [6] |

| Nitropropenyl benzodioxole (NPBD) | Various saprophytic, commensal, and parasitic fungi | Comparable to Amphotericin B and Miconazole | [7] |

Table 3: Antidiabetic Activity (α-Amylase Inhibition)

| Compound | IC50 (µM) | Reference |

| Compound IIa | 0.85 | [4][8] |

| Compound IIc | 0.68 | [4][8] |

| Methyl 2-(6-(2-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate | 2.57 µg/mL | [9] |

| 2-(6-benzoylbenzo[d][1][2]dioxol-5-yl)acetic acid | 4.12 µg/mL | [9] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Kinase Inhibition in Cancer

A significant number of this compound derivatives function as kinase inhibitors, a well-established strategy in cancer therapy. These compounds often target key kinases involved in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and non-receptor tyrosine kinases like c-Src and Abl.[10] The mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Caption: EGFR/VEGFR signaling pathway and the inhibitory action of derivatives.

Auxin-like Activity in Plants

Certain derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants.[11][12] They mimic the natural plant hormone auxin by binding to the TIR1 (Transport Inhibitor Response 1) receptor. This binding event promotes the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes that control cell division and elongation, leading to enhanced root development.

Caption: The TIR1 signaling pathway for auxin-like activity.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.

Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine

This protocol outlines a common method for the synthesis of a representative kinase inhibitor from this class of compounds.[1]

Materials:

-

4,6-dichloroquinazoline

-

Piperonylamine (1,3-benzodioxol-5-ylmethanamine)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous isopropanol

-

Standard laboratory glassware for reflux

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloroquinazoline (1.0 equivalent) in anhydrous isopropanol.

-

To the stirred solution, add piperonylamine (1.0-1.2 equivalents).

-

Add DIPEA (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C for isopropanol) and maintain this temperature with continuous stirring.

-

Monitor the reaction progress using TLC with a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is considered complete when the 4,6-dichloroquinazoline spot disappears.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold isopropanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography.

Caption: A typical workflow for the synthesis of a quinazoline derivative.

In Vitro c-Src Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against the c-Src tyrosine kinase.[2][13]

Materials:

-

Recombinant active c-Src kinase

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (this compound derivative) dissolved in DMSO

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

96-well assay plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the c-Src enzyme to all wells except the negative control.

-

Add the peptide substrate to all wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Plant Root Growth Promotion Assay

This protocol describes a method to evaluate the auxin-like activity of this compound derivatives on plant root growth.[14][15]

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana or lettuce)

-

Petri dishes

-

Filter paper

-

Test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in sterile water

-

Control solution (sterile water with the same concentration of solvent)

-

Growth chamber or incubator with controlled light and temperature

Procedure:

-

Surface sterilize the seeds (e.g., with 1% sodium hypochlorite solution for 15 minutes) and rinse thoroughly with sterile water.

-

Place a sterile filter paper in each Petri dish.

-

Add a defined volume of the test compound solution or control solution to saturate the filter paper.

-

Place a specific number of sterilized seeds on the filter paper in each Petri dish.

-

Seal the Petri dishes and place them in a growth chamber with appropriate light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

After a set period (e.g., 7 days), carefully remove the seedlings from the Petri dishes.

-

Measure the primary root length and count the number of lateral roots for each seedling.

-

Calculate the average root length and lateral root number for each treatment and compare them to the control group to determine the growth-promoting effect.

Conclusion

The diverse biological activities of this compound derivatives underscore their importance as a privileged scaffold in drug discovery and development. Their demonstrated efficacy as kinase inhibitors, antifungal agents, and plant growth promoters highlights the vast therapeutic and agricultural potential of this class of compounds. The quantitative data, detailed protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the full potential of these versatile molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for novel therapeutic agents and agricultural solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Teaching resources. Model of the TIR1 pathway for auxin-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Screening and Assessment of Potential Plant Growth-promoting Bacteria Associated with Allium cepa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosafety Test for Plant Growth-Promoting Bacteria: Proposed Environmental and Human Safety Index (EHSI) Protocol - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Benzodioxol-4-amine as a Precursor in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxol-4-amine, also known as 4-amino-1,3-benzodioxole, is an aromatic organic compound featuring a benzodioxole core with an amine substituent. Its unique structural arrangement, with the electron-donating methylenedioxy and amine groups, imparts distinct reactivity that makes it a valuable precursor in the synthesis of a wide array of more complex molecules.[1] This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| CAS Number | 1668-84-4 | [2] |

| Boiling Point | 256.2°C at 760 mmHg | [1] |

| Density | 1.332 g/cm³ | [1] |

| Appearance | Not specified, but typically a solid | |

| Solubility | Data not readily available | |

| pKa | Data not readily available |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of the corresponding nitro compound, 4-nitro-1,3-benzodioxole. Another documented approach is the deprotection of a carbamate-protected amine.

General Synthetic Workflow

References

Physical and chemical properties of 2,3-methylenedioxyaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2,3-methylenedioxyaniline is limited in publicly accessible literature. This guide compiles available data and presents plausible methodologies based on established chemical principles. Many of the physical properties are predicted and have not been experimentally verified.

Introduction

2,3-Methylenedioxyaniline, also known by its IUPAC name 1,3-benzodioxol-4-amine, is an aromatic organic compound. Its structure features an aniline core fused with a methylenedioxy group at the 2 and 3 positions. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the unique electronic and structural properties conferred by the methylenedioxy and amino functional groups. This guide provides a summary of the known physical and chemical properties, a plausible synthesis protocol, and an overview of its potential reactivity and applications.

Physical and Chemical Properties

Quantitative data for 2,3-methylenedioxyaniline is sparse. The following table summarizes the available information, noting where data is predicted rather than experimentally determined.

| Property | Value | Source/Notes |

| CAS Number | 1668-84-4 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Boiling Point | 256.2 °C at 760 mmHg | Predicted[1] |

| Density | 1.332 g/cm³ | Predicted[1] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available | |

| Flash Point | 117.4 °C | Predicted[1] |

Synthesis and Experimental Protocols

Plausible Synthesis Workflow:

A potential pathway to synthesize 2,3-methylenedioxyaniline is outlined below. It is important to note that the regioselectivity of the nitration of 1,2-methylenedioxybenzene would need to be carefully controlled to favor the formation of the desired 3-nitro-1,2-methylenedioxybenzene intermediate.

Caption: Plausible synthesis of 2,3-methylenedioxyaniline.

Experimental Details (Hypothetical):

Step 1: Nitration of 1,2-Methylenedioxybenzene

-

Reagents: 1,2-Methylenedioxybenzene, nitric acid, sulfuric acid.

-

Protocol: To a cooled solution of 1,2-methylenedioxybenzene in a suitable solvent, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) would be added dropwise while maintaining a low temperature to control the reaction rate and regioselectivity. The reaction mixture would be stirred for a specified time and then quenched with ice water. The crude product would be extracted with an organic solvent, washed, dried, and purified by chromatography to isolate 3-nitro-1,2-methylenedioxybenzene.

Step 2: Reduction of 3-Nitro-1,2-methylenedioxybenzene

-

Reagents: 3-Nitro-1,2-methylenedioxybenzene, a reducing agent (e.g., tin metal in hydrochloric acid, or catalytic hydrogenation with H₂ over palladium on carbon).

-

Protocol: The isolated 3-nitro-1,2-methylenedioxybenzene would be dissolved in an appropriate solvent. For a tin/HCl reduction, the nitro compound would be treated with granular tin and concentrated hydrochloric acid, followed by heating. After the reaction is complete, the mixture would be basified to precipitate tin salts and liberate the free amine. The product, 2,3-methylenedioxyaniline, would then be extracted, dried, and purified, likely by distillation or chromatography.

Spectroscopic Data

Experimentally determined spectroscopic data for 2,3-methylenedioxyaniline are not widely available.

-

¹H NMR: A patent for a derivative, N-(6-fluoro-2,3-methylenedioxyphenyl)-2-[4-(6,7-dimethoxyquinazolin-4-yloxy)pyrazol-1-yl]acetamide, provides some indication of the expected chemical shifts for the aromatic protons of a substituted 2,3-methylenedioxyaniline core. In this derivative, the methylenedioxy protons appear as a doublet at 6.07 ppm, and the aromatic protons are observed as multiplets around 6.73 and 6.82 ppm.[2]

-

¹³C NMR, IR, Mass Spectrometry: No specific experimental data for 2,3-methylenedioxyaniline have been identified in the searched literature.

Chemical Reactivity and Stability

-

Reactivity: As a primary aromatic amine, 2,3-methylenedioxyaniline is expected to undergo typical reactions of anilines. The amino group can be acylated, alkylated, and diazotized. The aromatic ring is activated by the amino and methylenedioxy groups, making it susceptible to electrophilic substitution. A patent describes the reaction of crude 2,3-methylenedioxyaniline with dimethyl acetylenedicarboxylate in methanol under reflux, indicating the nucleophilic character of the amine.[3]

-

Stability: Like many anilines, 2,3-methylenedioxyaniline is likely sensitive to light and air and may darken upon storage.

Biological Activity and Signaling Pathways

There is very limited information on the biological activity of 2,3-methylenedioxyaniline. Its derivatives have been investigated in the context of drug discovery. For example, it has been used as a building block in the synthesis of compounds targeting cancer-related kinases.[4] However, no specific signaling pathways directly modulated by 2,3-methylenedioxyaniline have been reported.

Safety and Handling

No specific safety data sheet (SDS) for 2,3-methylenedioxyaniline was found. However, based on the general properties of anilines, it should be handled with caution. It is likely to be toxic if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Methylenedioxyaniline is a compound with potential for applications in synthetic and medicinal chemistry. However, there is a significant lack of publicly available experimental data regarding its physical properties, detailed synthesis, and biological activity. Further research is needed to fully characterize this molecule and explore its potential. The information provided in this guide is based on the limited available literature and predictive models and should be used as a starting point for further investigation.

References

An In-depth Technical Guide to the Industrial Applications of 1,3-Benzodioxol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential industrial applications of 1,3-Benzodioxol-4-amine, a versatile chemical intermediate. With its unique benzodioxole core, this compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules, demonstrating significant potential in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, outlines key experimental protocols for the synthesis and evaluation of its derivatives, and elucidates the signaling pathways through which these derivatives exert their effects.

Physicochemical and Spectral Data

This compound and its derivatives possess distinct physicochemical properties that are crucial for their application in various industrial processes. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 1,3-Benzodioxole | C₇H₆O₂ | 122.12 | -17 | 172 | 1.300 | Sparingly soluble in water; soluble in chloroform, ethanol, ether.[1] |

| This compound | C₇H₇NO₂ | 137.14 | Not specified | 256.2 @ 760 mmHg | 1.332 | Not specified |

| 1-(1,3-Benzodioxol-5-yl)propan-2-amine | C₁₀H₁₃NO₂ | 179.22 | 178-179 | 157 @ 22 mmHg | 1.1248 (estimate) | Not specified[2] |

| N-(benzo[d][3][4]dioxol-5-yl)acetamide | C₉H₉NO₃ | 179.18 | Not specified | Not specified | Not specified | Not specified[5] |

| 1,3-Benzodioxole-5-carboxylic acid, methyl ester | C₉H₈O₄ | 180.16 | 390.13 K (117°C) | 583.56 K (310.41°C) | Not specified | log10ws: -1.92[6] |

Table 2: Spectral Data for 1,3-Benzodioxole Derivatives

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| N-phenylbenzo[d][3][4]dioxole-5-carboxamide (IIa) | 10.10 (s, 1H), 7.85–7.76 (m, 2H), 7.63 (dd, J = 8.2, 1.4 Hz, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.44–7.35 (m, 2H), 7.19–7.06 (m, 2H), 6.19 (d, J = 1.1 Hz, 2H) | 164.95, 150.50, 147.84, 139.70, 129.22, 129.02, 123.98, 123.30, 120.83, 108.39, 108.19, 102.27 | 1649.39 (C=O) | [M+H]⁺ calcd for C₁₄H₁₂NO₃: 242.0817, found: 242.0814[7] |

| 2-(benzo[d][3][4]dioxol-5-yl)-N-phenylacetamide (Ib) | 10.12 (s, 1H), 7.71–7.59 (m, 2H), 7.41–7.29 (m, 2H), 7.08 (tt, J = 7.3, 1.2 Hz, 1H), 7.01–6.80 (m, 3H), 6.03 (d, J = 1.1 Hz, 2H), 3.59 (s, 2H) | 169.65, 147.61, 146.38, 139.69, 130.07, 129.16, 129.13, 123.65, 122.57, 119.57, 109.99, 108.53, 101.26, 43.36 | 1656.92 (C=O) | [M+H]⁺ calcd for C₁₅H₁₄NO₃: 256.0974, found: 256.0794[7] |

| N-(3,5-dimethoxyphenyl)benzo[d][3][4]dioxole-5-carboxamide (IIe) | 10.12 (s, 1H), 7.71–7.58 (m, 2H), 7.20 (tt, J = 7.3, 1.2 Hz, 1H), 7.06 (s, 2H), 6.82–6.72 (m, 1H), 6.66–6.57 (m, 1H), 6.06 (d, J = 1.1 Hz, 2H), 3.74 (s, 3H), 3.69 (s, 3H) | 164.93, 148.82, 147.87, 142.54, 142.48, 139.53, 130.59, 122.97, 122.27, 121.98, 109.51, 108.19, 108.18, 101.32, 56.76, 56.72 | 1645.47 (C=O) | [M+H]⁺ calcd for C₁₆H₁₆NO₅: 302.1028, found: 302.1028[7] |

| PZ5: N-(2-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][3][4]dioxole-5-carboxamide | 10.46 (s, NH, 1H), 8.10–8.08 (d, J = 8 Hz, 1H), 7.52–7.49 (m, 2H), 7.42–7.35 (m, 2H), 7.08–7.06 (d, J = 8 Hz, 1H), 2.94–2.87 (m, 2H), 2.82–2.76 (m, 2H), 2.05–1.75(m, 2H) | 165.67, 150.75, 147.88, 140.64, 143.79, 143.17, 130.92, 128.16, 126.79, 126.22, 123.62, 108.51, 108.21, 102.34, 29.17, 28.18 | Not specified | [M+H]⁺ calcd for C₁₇H₁₆AsNO₃S₂: 421.9860, found: 421.9856[8] |

Pharmaceutical Applications: Anticancer Activity

Derivatives of 1,3-Benzodioxole have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.

Table 3: In Vitro Anticancer Activity of 1,3-Benzodioxole Derivatives (IC₅₀ Values in µM)

| Compound | Molm-13 (Leukemia) | K562 (Leukemia) | A549 (Lung Cancer) | SGC-7901 (Gastric Cancer) |

| TAZ2 | 1.40 | 1.40 | 1.01 | 0.81 |

| TAZ5 | 4.2 | 2.1 | 3.7 | 2.9 |

| DAZ2 | 1.10 | 1.00 | 0.60 | 0.60 |

| DAZ5 | 2.0 | 1.00 | 0.80 | 0.50 |

| MAZ2 | <1 | <1 | <1 | <1 |

| PFZ2 | Not specified | Not specified | Not specified | Not specified |

| HDZ2 | Not specified | Not specified | Not specified | Not specified |

| Data extracted from a study on arsenical conjugates of 1,3-benzodioxole derivatives.[9] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several 6-benzyl-1,3-benzodioxole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds act as competitive inhibitors of colchicine binding to tubulin.[10] The intact dioxole ring is crucial for maximum activity.[10] The mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest in cancer cells.

Caption: Mechanism of tubulin polymerization inhibition by 1,3-benzodioxole derivatives.

Experimental Protocol: Synthesis of a Cytotoxic 1,3-Benzodioxole Derivative

The following protocol describes the synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-3,4,5-trimethoxybenzamide (TAZ2), a derivative that has shown significant cytotoxic activity.[8]

Materials:

-

N-(4-aminophenyl)-3,4,5-trimethoxybenzamide

-

1,3-Propanedithiol

-

Arsenic trichloride

-

Dry toluene

-

Triethylamine

Procedure:

-

A solution of N-(4-aminophenyl)-3,4,5-trimethoxybenzamide (1 equivalent) in dry toluene is prepared.

-

1,3-Propanedithiol (1.1 equivalents) is added to the solution.

-

The mixture is cooled to 0 °C, and a solution of arsenic trichloride (1 equivalent) in dry toluene is added dropwise.

-

Triethylamine (2.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford TAZ2.

Agrochemical Applications: Plant Growth Promotion

Derivatives of 1,3-Benzodioxole have been identified as potent auxin receptor agonists, promoting root growth in plants.

Mechanism of Action: Auxin Signaling Pathway

Certain N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives act as auxin mimics. They bind to the auxin receptor TIR1 (Transport Inhibitor Response 1), which is part of the SCFTIR1/AFB E3 ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent root growth.

Caption: TIR1-mediated auxin signaling pathway activated by 1,3-benzodioxole derivatives.

Experimental Protocol: Synthesis of an Auxin Receptor Agonist

The following is a general procedure for the synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives.

Materials:

-

Substituted benzyl bromide

-

Thioglycolic acid

-

Sodium hydroxide

-

Ethanol/Water

-

Oxalyl chloride

-

Dichloromethane

-

Benzo[d][3][4]dioxol-5-amine (a derivative of this compound)

-

Triethylamine

Procedure:

-

Synthesis of 2-(one-benzylthio)acetic acid: A solution of thioglycolic acid and a substituted benzyl bromide in ethanol is treated with an aqueous solution of sodium hydroxide and refluxed. After reaction completion, the ethanol is removed, and the aqueous solution is acidified with HCl to precipitate the product, which is then extracted with ethyl acetate.

-

Synthesis of the acid chloride: The crude 2-(one-benzylthio)acetic acid is dissolved in dichloromethane and treated with oxalyl chloride at 0 °C, followed by stirring at room temperature. The solvent and excess oxalyl chloride are removed under vacuum.

-

Synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio)acetamide: The crude acid chloride is dissolved in dioxane and added dropwise to a solution of benzo[d][3][4]dioxol-5-amine and triethylamine in dioxane at 0 °C. The reaction is stirred at room temperature, then poured into water and acidified. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

Experimental Protocol: Root Growth Promotion Assay

This protocol describes a method to assess the root growth-promoting activity of 1,3-benzodioxole derivatives on Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium

-

Sucrose

-

Agar

-

Petri dishes

-

Test compounds (1,3-benzodioxole derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare MS medium containing 1% sucrose and 0.8% agar, and autoclave.

-

Cool the medium to approximately 50-60 °C and add the test compounds to achieve the desired final concentrations (e.g., 1, 10, 100 nM). An equal amount of solvent is added to the control plates.

-

Pour the medium into sterile Petri dishes and allow it to solidify.

-

Sterilize Arabidopsis thaliana seeds and sow them on the plates.

-

Vernalize the seeds at 4 °C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 h light / 8 h dark) at 22 °C.

-

After a set period (e.g., 7-14 days), carefully remove the seedlings from the agar.

-

Measure the primary root length and count the number of lateral roots for each seedling.

-

Statistically analyze the data to compare the effects of the different concentrations of the test compounds with the control.

Other Potential Industrial Applications

Beyond pharmaceuticals and agrochemicals, the unique structure of this compound suggests its potential in other industrial sectors.

-

Polymer Chemistry: The aromatic ring and the amine group make it a potential monomer or co-monomer for the synthesis of novel polymers with specific thermal, optical, or electronic properties.

-

Fragrance Industry: The benzodioxole moiety is a key component in several fragrance molecules. This compound can serve as a precursor for the synthesis of new aromatic compounds for use in perfumes and cosmetics.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant potential for a range of industrial applications. Its derivatives have demonstrated potent biological activities, making them attractive candidates for the development of new pharmaceuticals, particularly in the area of oncology, and for the creation of innovative agrochemicals that can enhance crop productivity. Further research into the synthesis and evaluation of new derivatives, along with a deeper exploration of their mechanisms of action, is warranted to fully exploit the potential of this remarkable compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research and development in these exciting fields.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4764-17-4 CAS MSDS (1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(benzo[d][1,3]dioxol-5-yl)acetamide 95% | CAS: 13067-19-1 | AChemBlock [achemblock.com]

- 6. chemeo.com [chemeo.com]

- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 1,3-Benzodioxol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1,3-Benzodioxol-4-amine (CAS No: 1668-84-4). The information is intended for professionals in research, and drug development who may handle or work with this compound. This document synthesizes available data on its chemical and physical properties, toxicological profile, and recommended safety protocols.

Chemical and Physical Properties

This compound, also known as 4-amino-1,3-benzodioxole, is an aromatic amine.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| CAS Number | 1668-84-4 | [2] |

| Appearance | Brown powder | [3] |

| Melting Point | 32-33 °C | [3] |

| Boiling Point | 100-105 °C at 0.09 Torr | [3] |

| pKa | 4.12 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 2-8°C (protect from light) | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

(Data sourced from Echemi Safety Data Sheet)[4]

Signal Word: Warning[4]

Hazard Pictograms:

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. The available information is summarized below. For context, data for the related compound 1,3-Benzodioxole is also included.

| Parameter | Value | Species | Route | Reference |

| LD50 (1,3-Benzodioxole) | 580 mg/kg | Rat | Oral | [1] |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | - | Oral | [4] |

| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | - | Dermal | [4] |

| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled) | - | Inhalation | [4] |

Carcinogenicity, Mutagenicity, and Teratogenicity:

-

Mutagenicity: this compound is suspected of causing genetic defects.[4] Aromatic amines as a class have been studied for their genotoxic potential.[5][6]

-

Carcinogenicity: There is no specific data on the carcinogenicity of this compound. However, many aromatic amines are recognized as potential carcinogens.[7] Safrole, a related methylenedioxybenzene compound, is considered a weak hepatocarcinogen in rodents at high doses.[8]

-

Teratogenicity: Data specific to this compound is not available. However, MDMA, a well-known derivative, is considered moderately teratogenic.[9]

Metabolism

The metabolic fate of this compound has not been explicitly studied. However, research on the closely related compound, [14C]-5-chloro-1,3-benzodioxol-4-amine, in rats provides strong indications of the likely metabolic pathway.[10] The primary metabolic transformations are expected to involve the methylenedioxy group.

A proposed metabolic pathway involves demethylenation to form a catechol, which can then be conjugated, for instance, with sulfate.[10] Cytochrome P450 enzymes are known to metabolize the 1,3-benzodioxole ring, which can lead to the formation of reactive intermediates.[11]

Experimental Protocols

Representative Synthesis of a 1,3-Benzodioxole Amine Derivative

While a specific protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the synthesis of related compounds can be described based on available literature. The following is a representative protocol for the synthesis of an N-substituted 1,3-benzodioxole amine derivative.[12]

Materials:

-

1-(bromomethyl)-3-methylbenzene

-

Thioglycolic acid

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Oxalyl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Synthesis of 2-(one-benzylthio) acetic acid:

-

To a solution of thioglycolic acid and 1-(bromomethyl)-3-methylbenzene in ethanol, a solution of NaOH in water is added dropwise.

-

The reaction mixture is refluxed for 3 hours.

-

Ethanol is removed under reduced pressure.

-

The residue is poured into water and acidified with HCl to a pH of 1-2 to precipitate the product.

-

-

Synthesis of the N-(benzo[d][13][14]dioxol-5-yl)-2-(one-benzylthio) acetamide:

-

To a solution of the crude 2-(one-benzylthio) acetic acid in dichloromethane at 0°C, oxalyl chloride is added dropwise.

-

The reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

-

Excess oxalyl chloride and dichloromethane are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a solution of benzo[d][13][14]dioxol-5-amine and triethylamine in dichloromethane at 0°C.

-

The reaction is stirred at room temperature for 1.5 hours.

-

The reaction mixture is then worked up to isolate the final product.

-

General Protocol for Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state (able to synthesize histidine), allowing them to grow on a histidine-free medium.

General Procedure:

-

Preparation: Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are cultured. A metabolic activation system (S9 fraction from rat liver) is prepared to mimic mammalian metabolism.[16]

-

Exposure: The test compound, at various concentrations, is mixed with the bacterial culture and the S9 mix (or a buffer for tests without metabolic activation).

-

Plating: The mixture is plated on a minimal glucose agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

General Protocol for In Vitro Chromosomal Aberration Test

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.[17][18]

Principle: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance. After a suitable incubation period, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for aberrations.

General Procedure:

-

Cell Culture and Exposure: Mammalian cells are cultured and exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction).

-

Incubation: The cells are incubated for a defined period.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa) and analyzed under a microscope for structural aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or if working with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep protected from light.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spillage and Disposal

Spillage:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up or vacuum the spilled material and place it in a sealed container for disposal.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

This material may be a hazardous waste.

References

- 1. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemview.epa.gov [chemview.epa.gov]

- 4. echemi.com [echemi.com]

- 5. Evaluation of the in vivo genotoxic potential of three carcinogenic aromatic amines using the Big Blue transgenic mouse mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safrole - Wikipedia [en.wikipedia.org]

- 9. MDMA - Wikipedia [en.wikipedia.org]

- 10. Metabolism of [14C]-5-chloro-1,3-benzodioxol-4-amine in male Wistar-derived rats following intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for N-Substituted 1,3-Benzodioxol-4-amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1,3-benzodioxol-4-amines, a scaffold of interest in medicinal chemistry and drug discovery. The synthetic routes described herein include Buchwald-Hartwig amination for N-arylation, reductive amination for N-alkylation, and direct alkylation.

Introduction

The 1,3-benzodioxole moiety is a key structural feature in a variety of biologically active natural products and synthetic compounds. N-substituted 1,3-benzodioxol-4-amines are important intermediates and target molecules in the development of new therapeutic agents. The nature of the substituent on the nitrogen atom can significantly influence the pharmacological properties of the molecule. This document outlines three common and effective methods for the synthesis of these compounds, providing detailed protocols and comparative data to aid in the selection of the most appropriate synthetic strategy.

Synthetic Strategies Overview

Three primary strategies for the synthesis of N-substituted 1,3-benzodioxol-4-amines are presented:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl bonds. This method is ideal for the synthesis of N-aryl-1,3-benzodioxol-4-amines from a halogenated benzodioxole precursor.

-

Reductive Amination: A versatile method for the synthesis of N-alkyl-1,3-benzodioxol-4-amines. This reaction involves the formation of an imine or enamine intermediate from 1,3-benzodioxol-4-amine and a carbonyl compound, followed by reduction.

-

Direct N-Alkylation: A classical approach involving the reaction of this compound with an alkyl halide. While straightforward, this method can be prone to overalkylation and may require careful optimization.

Buchwald-Hartwig Amination for N-Aryl-1,3-Benzodioxol-4-amines

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[1][2] The reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine.

Experimental Protocol

General Procedure for the Palladium-Catalyzed N-Arylation of 4-Bromo-1,3-benzodioxole:

-

Materials:

-

4-Bromo-1,3-benzodioxole

-

Desired aryl amine (e.g., aniline)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.5-2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add 4-bromo-1,3-benzodioxole (1.0 equivalent) and the aryl amine (1.1-1.2 equivalents).

-

Add the anhydrous solvent (toluene or dioxane).

-

Heat the reaction mixture at 80-120 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,3-benzodioxol-4-amine.

-

Quantitative Data

| Aryl Halide Precursor | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-1,3-benzodioxole | Aniline | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 75-85 |

| 4-Bromo-1,3-benzodioxole | 4-Methoxyaniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Dioxane | 100 | 20 | 80-90 |

| 4-Iodo-1,3-benzodioxole | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 85-95 |

Note: Yields are estimates based on typical Buchwald-Hartwig reactions and may vary depending on the specific substrates and reaction conditions.

Reductive Amination for N-Alkyl-1,3-Benzodioxol-4-amines

Reductive amination is a widely used method for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[3][4] The reaction can be performed in a one-pot fashion, where the imine is formed and reduced in situ.

Experimental Protocol